molecular formula C7H3ClIN B1610279 5-Chloro-2-iodobenzonitrile CAS No. 549547-88-8

5-Chloro-2-iodobenzonitrile

Cat. No.: B1610279
CAS No.: 549547-88-8
M. Wt: 263.46 g/mol
InChI Key: JNVZEQIFNGDCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-iodobenzonitrile: is an organic compound with the molecular formula C7H3ClIN It is a halogenated benzonitrile derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a nitrile group

Scientific Research Applications

Chemistry:

5-Chloro-2-iodobenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions. It serves as a precursor for various substituted benzonitriles and other aromatic compounds.

Biology and Medicine:

In medicinal chemistry, this compound has been studied for its potential anticancer activity. It has been shown to inhibit the activity of protein kinase C and epidermal growth factor receptor, which are involved in the development and progression of cancer.

Industry:

The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it valuable for the synthesis of intermediates and active pharmaceutical ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-Chloro-2-iodobenzonitrile involves the iodination of 5-chloro-2-nitrobenzonitrile, followed by reduction of the nitro group to an amino group, and subsequent diazotization and Sandmeyer reaction to introduce the iodine atom. The general steps are as follows:

Industrial Production Methods:

Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

5-Chloro-2-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzonitriles with different functional groups replacing chlorine or iodine.

    Reduction Products: 5-Chloro-2-iodobenzylamine or other amine derivatives.

    Oxidation Products: 5-Chloro-2-iodobenzoic acid or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodobenzonitrile in biological systems involves the inhibition of key enzymes such as protein kinase C and epidermal growth factor receptor. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, this compound can disrupt cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

    2-Chloro-5-iodobenzonitrile: Similar structure but with different positions of chlorine and iodine atoms.

    4-Chloro-2-iodobenzonitrile: Another isomer with chlorine and iodine atoms at different positions.

    5-Bromo-2-iodobenzonitrile: Bromine replaces chlorine, affecting reactivity and properties.

Uniqueness:

5-Chloro-2-iodobenzonitrile is unique due to the specific positioning of chlorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain cross-coupling reactions and as a precursor for specific substituted benzonitriles.

Properties

IUPAC Name

5-chloro-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVZEQIFNGDCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466246
Record name 5-Chloro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549547-88-8
Record name 5-Chloro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-iodobenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-iodobenzonitrile
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-iodobenzonitrile
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-iodobenzonitrile
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-iodobenzonitrile
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-iodobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.